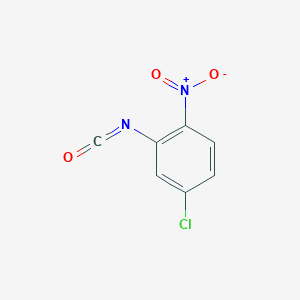

5-Chloro-2-nitrophenyl isocyanate

Description

Significance of Aryl Isocyanates as Reactive Intermediates in Advanced Organic Synthesis

Aryl isocyanates serve as powerful electrophiles, readily reacting with a variety of nucleophiles. This reactivity is the foundation of their extensive use in the synthesis of pharmaceuticals, agrochemicals, and polymers. The isocyanate group can undergo addition reactions with alcohols to form urethanes, with amines to yield ureas, and with water to produce carbamic acids, which can then decarboxylate to form amines. wikipedia.org These fundamental transformations are cornerstones of synthetic chemistry.

Recent advancements have further expanded the utility of aryl isocyanates. They are employed in multicomponent reactions, which allow for the efficient, one-pot synthesis of complex molecular architectures. rsc.org Furthermore, transition-metal catalyzed reactions, such as the rhodium-catalyzed amidation of C-H bonds, utilize isocyanates to create valuable N-acyl anthranilamides and other nitrogen-containing heterocycles. nih.gov Aryl sulfonyl isocyanates, a related class of compounds, are also recognized as important intermediates, reacting with nucleophiles to form a diverse range of products including amides and sulfonyl ureas. rsc.org

Overview of the Chemical Compound 5-Chloro-2-nitrophenyl Isocyanate within Substituted Aromatic Isocyanate Research

Within the broad family of aryl isocyanates, this compound is a notable example of a substituted aromatic isocyanate. Its structure is distinguished by the presence of both a chloro and a nitro group on the phenyl ring, in addition to the isocyanate functionality. These substituents significantly influence the reactivity of the isocyanate group and the aromatic ring, making it a subject of interest in synthetic chemistry.

The compound's formal chemical name is this compound, and it is identified by the CAS Number 302912-24-9. epa.govscbt.com Its molecular formula is C7H3ClN2O3, corresponding to a molecular weight of 198.56 g/mol . epa.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 302912-24-9 |

| Molecular Formula | C7H3ClN2O3 |

| Molecular Weight | 198.56 g/mol |

| Melting Point | 35-37 °C |

This data is compiled from multiple sources. epa.govchemicalbook.com

Foundational Research Areas Pertaining to this compound

Research concerning this compound and related compounds generally falls into several key areas:

Synthesis: The primary methods for synthesizing aryl isocyanates involve the phosgenation of the corresponding anilines. wikipedia.orggoogle.com Research in this area focuses on optimizing reaction conditions and exploring safer alternatives to the highly toxic phosgene (B1210022), such as triphosgene (B27547). researchgate.net The synthesis of the precursor, 5-chloro-2-nitroaniline (B48662), is also a relevant area of study. coleparmer.com

Reactivity and Reaction Mechanisms: A significant body of research is dedicated to understanding the reactivity of the isocyanate group in the presence of various nucleophiles. The electronic effects of the chloro and nitro substituents on the aromatic ring are of particular interest, as they modulate the electrophilicity of the isocyanate carbon.

Applications in Synthesis: The use of this compound as a building block for more complex molecules is a major focus. This includes its incorporation into heterocyclic systems and its use in the synthesis of biologically active compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-isocyanato-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O3/c8-5-1-2-7(10(12)13)6(3-5)9-4-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXSOFNXVDXRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00411152 | |

| Record name | 5-Chloro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302912-24-9 | |

| Record name | 4-Chloro-2-isocyanato-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302912-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Chloro 2 Nitrophenyl Isocyanate

Utilization of Triphosgene (B27547) for Isocyanate Formation from Anilines

Triphosgene, a stable crystalline solid, serves as a safer substitute for gaseous phosgene (B1210022). nih.govresearchgate.net It can be used to convert anilines into their corresponding isocyanates. rsc.org The reaction of an aryl amine with triphosgene is typically carried out in a solvent like dichloromethane. rsc.org

A study on the synthesis of nitrophenyl isocyanates using triphosgene found that the optimal molar ratio of nitroaniline to triphosgene was 2.5:1. scientific.net The reaction time and temperature were also optimized to achieve high yields, with the best results obtained at 75°C for reaction times between 5 and 6 hours, depending on the specific isomer. researchgate.netscientific.net Under these conditions, yields of up to 83.7% were reported for nitrophenyl isocyanates. researchgate.netscientific.net

| Parameter | Optimized Condition |

| Reactant Molar Ratio (Nitroaniline:Triphosgene) | 2.5:1 |

| Reaction Temperature | 75°C |

| Reaction Time | 5-6 hours |

| Solvent | 1,2-dichloroethane |

| This table presents the optimized conditions for the synthesis of nitrophenyl isocyanates using triphosgene, based on a study by Cao et al. scientific.net |

Catalytic Carbonylation of Nitroaromatic Precursors

The catalytic carbonylation of nitroaromatic compounds represents a promising phosgene-free route to isocyanates. researchgate.net This method involves the reaction of a nitroaromatic compound with carbon monoxide (CO) in the presence of a catalyst. google.com Group VIII transition metals, particularly palladium complexes, have been extensively studied for this transformation. researchgate.netacs.org

The direct carbonylation of nitroarenes can be challenging, often requiring harsh reaction conditions which can lead to the oligomerization of the isocyanate product. researchgate.net Research has focused on developing more active and selective catalyst systems to overcome these limitations. researchgate.net Heterogeneous catalysts, such as those containing binary intermetallic phases of elements like palladium and tin, are being explored for the direct carbonylation of nitroaromatic compounds. google.com Furthermore, nitrogen-doped carbon nanotubes have shown catalytic activity for the carbonylation of nitroaromatics. acs.org

Emerging Green Chemistry Methodologies for Isocyanate Synthesis

The field of green chemistry is continuously driving innovation in isocyanate synthesis, aiming to reduce or eliminate the use of hazardous substances. rsc.orgrsc.orgpatsnap.com One such approach involves the thermal cracking of N-substituted carbamates, which can be synthesized from nitro- or amino-compounds using greener carbonyl sources like dimethyl carbonate (DMC) or even carbon dioxide (CO₂). researchgate.net This two-step process avoids the use of phosgene and does not involve chlorides, simplifying purification and improving product quality. researchgate.net

Another novel, phosgene-free process involves the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis to produce the isocyanate. google.com Nickel-catalyzed routes are also being developed for the preparation of isocyanates via carbonylation chemistry, utilizing visible light to activate the catalyst. researchgate.net These emerging methodologies hold significant promise for a more sustainable future in isocyanate production. rsc.org

Reactivity and Reaction Mechanisms of 5 Chloro 2 Nitrophenyl Isocyanate

Nucleophilic Addition Reactions

Nucleophilic addition represents the most common class of reactions for isocyanates. The general mechanism involves the attack of a nucleophile on the central carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate, which then rearranges to the final product.

The reaction of 5-chloro-2-nitrophenyl isocyanate with primary or secondary amines leads to the formation of substituted urea (B33335) derivatives. This reaction is typically rapid and exothermic, proceeding through a nucleophilic addition mechanism where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. asianpubs.orgorganic-chemistry.orgresearchgate.net The resulting zwitterionic intermediate quickly undergoes a proton transfer to yield the stable urea.

Similarly, reaction with thiols or thioamines yields the corresponding thiourea (B124793) derivatives. mdpi.comnih.govorganic-chemistry.org The synthesis of thioureas often involves the reaction of an isothiocyanate with an amine. nih.govorganic-chemistry.org However, isocyanates can also be precursors in multi-step syntheses of thioureas. organic-chemistry.org The general reaction for the formation of substituted ureas and thioureas from an isocyanate is a cornerstone in the synthesis of many biologically active compounds and materials. asianpubs.orgresearchgate.net

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | Primary/Secondary Amine | N-(5-chloro-2-nitrophenyl)-N'-substituted urea | asianpubs.orgorganic-chemistry.org |

Alcohols and phenols react with this compound to form carbamate (B1207046) esters. This reaction is analogous to the formation of ureas, with the oxygen atom of the hydroxyl group acting as the nucleophile. mdpi.com The reaction rate can be influenced by the nature of the alcohol (primary, secondary, or tertiary) and the presence of catalysts.

Carboxylic acids can also react with isocyanates, although the reaction is more complex. The initial nucleophilic attack by the carboxylate oxygen on the isocyanate carbon can lead to the formation of a mixed anhydride, which is often unstable. This intermediate can then decarboxylate to form an amide or undergo further reactions.

Cycloaddition and Polymerization Reactions

In addition to nucleophilic additions, isocyanates can undergo cycloaddition and polymerization reactions, leading to a variety of cyclic and polymeric structures.

Under certain conditions, particularly at elevated temperatures or in the presence of specific catalysts, isocyanates can dimerize to form carbodiimides with the elimination of carbon dioxide. researchgate.net This reaction is thought to proceed through a [2+2] cycloaddition mechanism to form an unstable four-membered uretidinedione intermediate, which then fragments to the carbodiimide (B86325) and CO2. researchgate.net Low-valent transition metal complexes have been shown to catalyze this conversion. researchgate.net

The cyclotrimerization of isocyanates is a common reaction that leads to the formation of highly stable, six-membered isocyanurate rings. rsc.org This reaction can be initiated by a variety of catalysts, including bases, metal complexes, and even certain nucleophiles. The mechanism involves the sequential addition of three isocyanate molecules. Low-coordinate Mn(II) and Fe(II) complexes have been found to be efficient catalysts for this process. rsc.org

Aromatic isocyanates can participate as dienophiles in hetero-Diels-Alder reactions. psu.edursc.org In these [4+2] cycloadditions, the C=N bond of the isocyanate reacts with a conjugated diene. The reactivity of the isocyanate in these reactions is enhanced by the electron-withdrawing groups on the aromatic ring. These reactions provide a powerful tool for the synthesis of complex heterocyclic compounds. psu.edursc.org The concerted or stepwise nature of this reaction is a subject of ongoing investigation, with evidence suggesting that highly polarized reactants may favor a stepwise mechanism. psu.edu

Reactions Involving the Aromatic Ring and Substituents

The reactivity of the aromatic ring in this compound is significantly influenced by the presence of the chloro, nitro, and isocyanate substituents. These groups modulate the electron density of the benzene (B151609) ring, thereby affecting its susceptibility to attack by electrophiles and nucleophiles.

The chloro and nitro groups have opposing and synergistic effects on the aromatic ring's reactivity.

Electrophilic Aromatic Substitution:

Both the chlorine atom and the nitro group are deactivating towards electrophilic aromatic substitution, meaning they make the benzene ring less reactive towards electrophiles than unsubstituted benzene. msu.edu This deactivation stems from their electron-withdrawing nature.

Inductive Effect: The high electronegativity of the chlorine atom and the nitrogen and oxygen atoms of the nitro group results in a strong inductive withdrawal of electron density from the ring through the sigma bond framework. msu.eduepa.gov

Resonance Effect: The nitro group is strongly deactivating due to its powerful electron-withdrawing resonance effect (-R effect), which delocalizes the pi-electrons of the ring onto the nitro group. quora.com The chlorine atom, while inductively withdrawing, has a weak electron-donating resonance effect (+R effect) due to its lone pairs, but the inductive effect dominates. quora.com

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, makes the aromatic ring susceptible to nucleophilic attack. libretexts.org This is a key feature of the reactivity of this compound.

Activation: The nitro group, especially when positioned ortho or para to a leaving group (like the chlorine atom in this molecule), strongly activates the ring for nucleophilic aromatic substitution. libretexts.orgdoubtnut.com It does so by stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the reaction through resonance. libretexts.org

Reactivity: The electron-deficient nature of the ring facilitates the attack of nucleophiles. nih.gov The reaction proceeds via an addition-elimination mechanism, where the nucleophile first adds to the carbon bearing the leaving group, followed by the elimination of the leaving group (chloride ion). msu.edu The rate of substitution is significantly enhanced by the presence of the nitro group. msu.edu In the case of this compound, the chlorine atom is meta to the nitro group, which provides less activation compared to an ortho or para relationship. However, the cumulative electron-withdrawing effects of the nitro and isocyanate groups still render the ring susceptible to nucleophilic displacement of the chlorine atom under appropriate conditions.

| Substituent | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution | Directing Influence (Electrophilic) |

|---|---|---|---|

| -Cl (Chloro) | Deactivating | Activating (weakly) | Ortho, Para |

| -NO₂ (Nitro) | Strongly Deactivating | Strongly Activating | Meta |

| -NCO (Isocyanate) | Deactivating | Activating | Meta |

The atmospheric lifetime of aromatic compounds is often determined by their reaction rate with hydroxyl (OH) radicals, a key oxidant in the troposphere. copernicus.org For nitroaromatic compounds, both photolysis and reaction with OH radicals are significant degradation pathways. copernicus.org

The reaction of OH radicals with aromatic compounds can proceed via two main pathways:

OH addition to the aromatic ring, which is typically the dominant pathway for many aromatic hydrocarbons. copernicus.org

H-atom abstraction from a substituent group.

The atmospheric fate of this compound will be influenced by:

Rate of reaction with OH radicals: This will determine its atmospheric lifetime with respect to this degradation pathway.

Photolysis: Nitroaromatic compounds can absorb sunlight and undergo photodecomposition. The photolysis rate will depend on the absorption spectrum of the molecule and the solar actinic flux. copernicus.org

Deposition: Wet and dry deposition can also remove the compound from the atmosphere.

Considering the deactivating nature of the nitro group, the atmospheric lifetime of this compound with respect to OH radical reaction is expected to be relatively long compared to more reactive aromatic compounds. copernicus.org

Mechanisms of Isocyanate Hydrolysis and Urethane (B1682113) Formation

The isocyanate group is highly electrophilic and reacts with a variety of nucleophiles. wikipedia.org

Isocyanate Hydrolysis:

In the presence of water, isocyanates undergo hydrolysis to form an amine and carbon dioxide. wikipedia.org This reaction proceeds through an unstable carbamic acid intermediate. stackexchange.comresearchgate.net

The mechanism involves two main steps:

Nucleophilic attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group. This leads to the formation of a carbamic acid. rsc.org

Decomposition: The carbamic acid is unstable and readily decomposes to yield a primary amine and carbon dioxide gas. stackexchange.comresearchgate.net

This reaction is exploited in the production of polyurethane foams, where the liberated carbon dioxide acts as a blowing agent. wikipedia.org

Urethane Formation:

The reaction of an isocyanate with an alcohol produces a urethane linkage. wikipedia.org This is the fundamental reaction in the synthesis of polyurethanes, where a diisocyanate reacts with a polyol. nih.gov

The mechanism is as follows:

Reactant Complex Formation: An initial complex is formed between the isocyanate and the alcohol. nih.gov

Nucleophilic Attack: The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile and attacks the electrophilic carbon of the isocyanate group. nih.gov

Proton Transfer: A proton is transferred from the alcohol's hydroxyl group to the nitrogen atom of the isocyanate, resulting in the formation of the urethane. nih.gov

This reaction can be catalyzed by various compounds, including tertiary amines and organometallic compounds. nih.gov The reaction can also be autocatalytic. researchgate.net In the presence of excess isocyanate, the urethane can further react to form an allophanate. researchgate.net

"Blocked Isocyanates" Derived from this compound: Synthesis and Deblocking Mechanisms

To control the high reactivity of isocyanates, they can be "blocked" by reacting them with a compound containing an active hydrogen, such as a phenol, oxime, or caprolactam. rsc.orgwikipedia.org This creates a thermally reversible bond, which upon heating, regenerates the isocyanate and the blocking agent. rsc.org

Synthesis:

A blocked isocyanate derived from this compound can be synthesized by reacting it with a suitable blocking agent. google.com The reaction is typically carried out by adding the blocking agent to the isocyanate, often in the presence of a catalyst and with heating, until the characteristic NCO peak in the FTIR spectrum disappears. google.comresearchgate.net Phenols with electron-withdrawing substituents are effective blocking agents that allow for deblocking at lower temperatures. rsc.org

Deblocking Mechanisms:

The deblocking of a blocked isocyanate in the presence of a nucleophile (like an alcohol) is generally accepted to occur via two possible mechanisms: rsc.orgusm.edu

Elimination-Addition Mechanism: This is a two-step process. First, the blocked isocyanate undergoes thermal dissociation to regenerate the free isocyanate and the blocking agent. The liberated isocyanate then reacts with the nucleophile. usm.edu

Addition-Elimination Mechanism: In this pathway, the nucleophile directly attacks the carbonyl carbon of the blocked isocyanate, forming a tetrahedral intermediate. This intermediate then eliminates the blocking agent to form the final product. usm.edu

The deblocking temperature is a critical parameter and is influenced by several factors, including the chemical structure of the isocyanate and the blocking agent, the presence of catalysts, and the reaction medium. rsc.orgijacskros.com Electron-withdrawing groups on a phenolic blocking agent, for instance, generally lower the deblocking temperature. rsc.org

| Blocking Agent Type | Example | General Deblocking Temperature (°C) |

|---|---|---|

| Phenols | Phenol, Cresol | 150-170 |

| Oximes | Methyl ethyl ketoxime (MEKO) | 130-150 |

| Lactams | ε-Caprolactam | 160-180 |

| Alcohols | Tert-butanol | 160-180 |

| Pyrazoles | 3,5-Dimethylpyrazole | 110-120 |

Derivatization and Functionalization Strategies Employing 5 Chloro 2 Nitrophenyl Isocyanate

Synthesis of Novel Aryl Urea (B33335) and Thiourea (B124793) Analogues

The most direct derivatization of 5-Chloro-2-nitrophenyl isocyanate involves its reaction with primary and secondary amines to form N,N'-substituted ureas. This reaction proceeds via the nucleophilic addition of the amine's nitrogen atom to the electrophilic carbonyl carbon of the isocyanate group. The process is typically high-yielding and can be carried out under mild conditions, often at room temperature in an appropriate solvent like acetone (B3395972) or dichloromethane. nih.gov This straightforward method allows for the synthesis of a wide array of urea derivatives by simply varying the amine component. For instance, the reaction with various anilines produces diaryl ureas. nih.govorganic-chemistry.org

Similarly, thiourea analogues can be synthesized. While direct reaction with thiols is one pathway, a common method involves the reaction of the isocyanate with a pre-formed thiocarbamate or by using a reagent that delivers a sulfur atom. Research has demonstrated the synthesis of N-benzoyl-N'-(4-chloro-2-nitrophenyl)thiourea derivatives, highlighting their potential in various applications, including as antimicrobial agents. nih.gov The synthesis of thioureas often involves a condensation reaction between an amine and a thiocarbonyl source. organic-chemistry.orgrsc.org The isocyanate can be reacted with an appropriate amine to first form a urea, which can then be converted to a thiourea, or it can react with an intermediate that facilitates the introduction of the thiocarbonyl group.

The table below illustrates the synthesis of representative urea derivatives from this compound and various primary amines.

| Amine Reactant | Product Name | Reaction Conditions |

| Aniline (B41778) | 1-(4-Chlorophenyl)-3-(5-chloro-2-nitrophenyl)urea | Dichloromethane, Room Temp, 4h |

| Benzylamine | 1-Benzyl-3-(5-chloro-2-nitrophenyl)urea | Acetone, Room Temp, 3h |

| Cyclohexylamine | 1-(5-Chloro-2-nitrophenyl)-3-cyclohexylurea | THF, Room Temp, 5h |

| 4-Methoxyaniline | 1-(5-Chloro-2-nitrophenyl)-3-(4-methoxyphenyl)urea | Dichloromethane, Room Temp, 4h |

Preparation of Carbamic Acid Esters and Amides

In addition to amines, alcohols also serve as excellent nucleophiles for reaction with this compound, leading to the formation of carbamic acid esters, commonly known as carbamates or urethanes. google.com This reaction is fundamental to polyurethane chemistry and provides a reliable method for creating a C-O-C(=O)-N linkage. nih.govrsc.org The reaction typically proceeds by mixing the isocyanate and the alcohol, often in the presence of a catalyst such as a tertiary amine or a tin compound, especially when using less reactive alcohols. google.com The stability and properties of the resulting carbamate (B1207046) can be tuned by the choice of the alcohol.

The term "amides" in this context refers to the products of the isocyanate's reaction with amines, which, as detailed in the previous section, are substituted ureas. The reaction of this compound with ammonia (B1221849) would yield the parent N-(5-chloro-2-nitrophenyl)urea. The synthesis of N-substituted ureas is a robust process, applicable to a wide range of primary and secondary amines. organic-chemistry.orgrsc.orgthieme.de

Below is a table showing examples of carbamate esters prepared from this compound.

| Alcohol Reactant | Product Name | Potential Catalyst |

| Methanol | Methyl (5-chloro-2-nitrophenyl)carbamate | Dibutyltin dilaurate |

| Ethanol | Ethyl (5-chloro-2-nitrophenyl)carbamate | Triethylamine |

| Isopropanol | Isopropyl (5-chloro-2-nitrophenyl)carbamate | Dibutyltin dilaurate |

| Phenol | Phenyl (5-chloro-2-nitrophenyl)carbamate | Potassium Phenoxide |

Incorporation into Polymeric Architectures (e.g., Poly(urethane-imide)s)

While diisocyanates are the primary building blocks for polyurethane chains, monoisocyanates like this compound are valuable for functionalizing or end-capping polymer structures. elsevierpure.com In the synthesis of poly(urethane-imide)s (PUIs), which combine the thermal stability of polyimides with the flexibility of polyurethanes, this monoisocyanate can be incorporated in several ways. researchgate.net

One strategy involves using the isocyanate to cap the terminal ends of a pre-formed polymer. For example, a polyurethane or polyimide chain synthesized to have terminal amine or hydroxyl groups can be treated with this compound. This reaction effectively terminates chain growth and introduces the chloro-nitrophenyl moiety as an end-group, which can impart specific properties such as altered solubility, thermal behavior, or flame retardancy. tue.nl

Another approach is to pre-functionalize one of the monomers. For instance, a diamine used in the synthesis of the polyimide block could first be reacted with a sub-stoichiometric amount of this compound. This creates a new diamine monomer that carries the pendant 5-chloro-2-nitrophenyl group. Subsequent polymerization of this functionalized diamine with a dianhydride would then incorporate the moiety throughout the polyimide backbone. This method allows for precise control over the density of the functional group within the final PUI material. elsevierpure.com

Development of Novel Heterocyclic Systems Through Isocyanate-Based Transformations

The unique arrangement of the isocyanate and nitro groups on the this compound ring provides a template for the synthesis of various heterocyclic systems. The ortho-nitro group can participate in cyclization reactions following an initial reaction at the isocyanate site.

A prominent example is the synthesis of quinazoline (B50416) derivatives. nih.govmdpi.comrroij.com One potential pathway involves the reaction of 2-nitrophenyl isocyanate with an amine to form a urea, followed by reductive cyclization of the nitro group. The reduction of the nitro group to an amine generates an intermediate with two adjacent nitrogen-containing functionalities. This intermediate can then undergo intramolecular cyclization, often facilitated by a dehydrating agent or thermal conditions, to form a fused heterocyclic system like a quinazolinone. For example, reaction of an ortho-aminoaryl urea can lead to the formation of quinazoline-2,4(1H,3H)-diones. mdpi.com While specific examples starting directly from this compound require dedicated synthesis studies, the general principle of using ortho-nitro isocyanates as precursors for quinazolines is well-established in organic synthesis. nih.gov

Furthermore, isocyanates are known to participate in cycloaddition reactions. electronicsandbooks.com Although less common for simple aryl isocyanates, they can react with dienes or other unsaturated systems under specific conditions to form cyclic adducts. The electron-withdrawing nature of the nitro and chloro groups can influence the reactivity of the isocyanate in such transformations, opening avenues for novel heterocyclic constructions.

Spectroscopic and Advanced Analytical Characterization Methodologies for 5 Chloro 2 Nitrophenyl Isocyanate and Its Derivatives

Infrared (IR) Spectroscopy for Isocyanate Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of the isocyanate functional group (-N=C=O) due to its strong and characteristic absorption band. The asymmetric stretching vibration of the -N=C=O group in aromatic isocyanates gives rise to a prominent peak in a relatively uncongested region of the mid-infrared spectrum.

For 5-Chloro-2-nitrophenyl isocyanate, the presence of the isocyanate group is unequivocally confirmed by a strong absorption peak typically observed in the range of 2250-2275 cm⁻¹ iosrjournals.orgresearchgate.netazom.com. This band is often intense and broad, a result of the large dipole moment of the isocyanate moiety chemicalbook.com. The precise position of this peak can be influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the nitro and chloro groups on the aromatic ring of this compound is expected to influence the exact wavenumber of this characteristic absorption. The absence of significant absorptions in the O-H (3200-3600 cm⁻¹) and N-H (3300-3500 cm⁻¹) stretching regions would further support the structural integrity of the isocyanate, indicating minimal hydrolysis to the corresponding carbamic acid or amine.

Table 1: Characteristic IR Absorption for Isocyanate Group

| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. The substitution pattern on the benzene (B151609) ring (chloro at C5, nitro at C2, and isocyanate at C1) will result in a complex splitting pattern for the three remaining aromatic protons. Based on data from structurally similar nitrophenyl compounds, the aromatic protons are expected to resonate in the downfield region, typically between δ 7.0 and 8.5 ppm nih.govresearchgate.net. The specific chemical shifts and coupling constants (J-values) would be influenced by the electron-withdrawing effects of the nitro, chloro, and isocyanate groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals are expected for the seven carbon atoms. The isocyanate carbon (-N=C=O) typically appears in the range of δ 120-140 ppm. The six aromatic carbons will have chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C2) would be significantly deshielded, while the carbon attached to the chlorine atom (C5) would also show a characteristic shift. Data from related compounds such as 2-chloro-5-nitrobenzamide and 5-chloro-2-nitrodiphenylamine can be used to estimate the chemical shifts of the aromatic carbons nih.govnih.gov.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| ¹H | 7.0 - 8.5 | Aromatic protons, complex splitting pattern expected. |

| ¹³C | 120 - 150 | Aromatic carbons. |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (LC-MS, GC-MS, ESI-MS, MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation pathways of this compound. The molecular formula of this compound is C₇H₃ClN₂O₃, with a molecular weight of 198.56 g/mol chemicalbook.comscbt.com.

Different ionization techniques can be employed for its analysis. Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), would likely produce a distinct molecular ion peak (M⁺) at m/z 198. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with a peak at m/z 200 having approximately one-third the intensity of the m/z 198 peak. Common fragmentation pathways would involve the loss of the isocyanate group (-NCO), the nitro group (-NO₂), or a chlorine atom.

Soft ionization techniques like Electrospray Ionization (ESI), typically used with Liquid Chromatography (LC-MS), are also valuable. Predicted m/z values for common adducts in ESI-MS are [M+H]⁺ at 198.99050 and [M+Na]⁺ at 220.97244 uni.lu. Tandem mass spectrometry (MS/MS) can be used to further probe the fragmentation of the molecular ion or its adducts, providing more detailed structural information.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion/Adduct | Predicted m/z |

|---|---|

| [M]⁺ | 197.98267 |

| [M+H]⁺ | 198.99050 |

| [M+Na]⁺ | 220.97244 |

| [M-H]⁻ | 196.97594 |

Data sourced from PubChemLite uni.lu

Liquid Chromatography (LC) and Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis (HPLC)

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of isocyanates, often employing a reverse-phase C18 column epa.gov. For the purity assessment of this compound, a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate) is a common approach epa.gov. Detection is typically performed using a UV detector, set at a wavelength where the aromatic compound exhibits strong absorbance, such as 254 nm epa.gov. The purity of a sample can be determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations.

Gas Chromatography (GC): GC can also be used for the analysis of isocyanates. However, due to the high reactivity of the isocyanate group, direct analysis can sometimes be challenging. A common strategy involves derivatization of the isocyanate to a more stable and less reactive compound prior to GC analysis nih.govresearchgate.net. An indirect method involves reacting the isocyanate with an excess of a reagent like di-n-butylamine and then quantifying the unreacted amine by GC nih.gov. This allows for the calculation of the original isocyanate concentration. Flame Ionization Detection (FID) or Mass Spectrometry (MS) can be used for detection in GC.

Derivatization Strategies for Enhanced Analytical Detection and Monitoring of Isocyanates

Due to the high reactivity and potential for low concentration levels of isocyanates in various samples, derivatization is a frequently employed strategy to enhance their detection and stability for analysis, particularly by HPLC. This process involves reacting the isocyanate functional group with a derivatizing agent to form a stable, highly detectable derivative, such as a urea (B33335).

A variety of reagents have been developed for this purpose. Some commonly used derivatizing agents include:

1-(2-Methoxyphenyl)piperazine (MOPP): This reagent reacts with isocyanates to form urea derivatives that can be analyzed by HPLC with UV and electrochemical detectors sigmaaldrich.com.

9-(Methylaminomethyl)anthracene (MAMA): MAMA derivatives are highly fluorescent, allowing for very sensitive detection by HPLC with a fluorescence detector sigmaaldrich.comproquest.com.

Tryptamine (TRYP): Tryptamine also forms fluorescent derivatives with isocyanates sigmaaldrich.comtandfonline.com.

Di-n-butylamine (DBA): DBA is another common reagent that forms stable urea derivatives suitable for both LC and GC analysis nih.govdiva-portal.org.

1-(9-Anthracenylmethyl)piperazine (MAP): A novel reagent designed for sensitive detection by both UV and fluorescence, offering high reactivity with the isocyanate group sigmaaldrich.comproquest.comtandfonline.com.

The choice of derivatizing agent depends on the analytical requirements, such as the desired sensitivity and the available detection methods. For this compound, reaction with one of these agents would yield a stable derivative that can be readily quantified at low levels.

Table 4: Common Derivatizing Reagents for Isocyanates

| Reagent | Abbreviation | Detection Method |

|---|---|---|

| 1-(2-Methoxyphenyl)piperazine | MOPP | HPLC-UV/EC |

| 9-(Methylaminomethyl)anthracene | MAMA | HPLC-Fluorescence/UV |

| Tryptamine | TRYP | HPLC-Fluorescence/UV |

| Di-n-butylamine | DBA | LC-MS, GC-MS |

X-ray Diffraction for Solid-State Structure Determination of Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the crystal structure of this compound itself may not be readily available, the structure of its derivatives can provide valuable insight into its molecular geometry and intermolecular interactions.

The study revealed that in Phenyl N-(5-chloro-2-nitrophenyl)carbamate, the dihedral angle between the two benzene rings is 79.5 (1)° nih.govnih.gov. The mean plane of the central carbamate (B1207046) group forms angles of 7.4 (2)° and 73.6 (2)° with the mean planes of the two benzene rings, respectively nih.govnih.gov. The crystal packing is stabilized by weak C—H···O intermolecular interactions, which link the molecules into a two-dimensional network nih.govnih.gov. This type of detailed structural information is invaluable for understanding the chemical properties and reactivity of the parent isocyanate.

Table 5: Crystallographic Data for Phenyl N-(5-chloro-2-nitrophenyl)carbamate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₉ClN₂O₄ |

| Molecular Weight | 292.67 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4760 (17) |

| b (Å) | 5.9270 (12) |

| c (Å) | 24.996 (5) |

| β (°) | 94.77 (3) |

| Volume (ų) | 1251.4 (4) |

| Z | 4 |

Data sourced from Zou et al. (2012) nih.govnih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Phenyl N-(5-chloro-2-nitrophenyl)carbamate |

| 1-(2-Methoxyphenyl)piperazine |

| 9-(Methylaminomethyl)anthracene |

| Tryptamine |

| Di-n-butylamine |

| 1-(9-Anthracenylmethyl)piperazine |

| 2-chloro-5-nitrobenzamide |

| 5-chloro-2-nitrodiphenylamine |

| 2-Fluoro-5-nitrophenyl isocyanate |

| Acetonitrile |

| Ammonium acetate |

Computational and Theoretical Investigations of 5 Chloro 2 Nitrophenyl Isocyanate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of 5-chloro-2-nitrophenyl isocyanate. DFT methods balance computational cost and accuracy, making them suitable for studying relatively large molecules. These calculations can predict a variety of molecular properties, including optimized geometry, electronic energies, and the distribution of electron density.

For substituted phenyl isocyanates, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G*, provide reliable predictions of geometrical parameters and electronic properties. researchgate.netnih.gov The electronic structure is key to understanding the molecule's reactivity. Important parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

The molecular electrostatic potential (MESP) map is another valuable tool derived from quantum calculations. It illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the highly electronegative oxygen atoms of the nitro (NO₂) and isocyanate (NCO) groups, along with the chlorine atom, create significant electron-deficient regions on the aromatic ring and the isocyanate carbon, making it a potent electrophile. The MESP map for a related compound, 5-chloro-2-nitroanisole, shows negative potential sites localized on the oxygen atoms, which is indicative of where these molecules might interact with other species. researchgate.net

Global reactivity descriptors, which are derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors help in forecasting the stability and interaction potential of compounds.

Table 1: Predicted Electronic Properties of a Related Compound (5-chloro-2-nitroanisole) via DFT (Data serves as an example of typical computational outputs for similar structures)

| Property | Calculated Value | Significance |

| HOMO Energy | - | Relates to the ability to donate electrons |

| LUMO Energy | - | Relates to the ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | ~3.8-4.0 eV researchgate.net | Indicator of chemical reactivity and kinetic stability researchgate.net |

| Ionization Potential | - | Energy required to remove an electron |

| Electron Affinity | - | Energy released upon gaining an electron |

| Global Hardness (η) | - | Measures resistance to change in electron distribution |

| Global Softness (S) | - | Reciprocal of hardness, indicates reactivity researchgate.net |

No specific computational data for this compound was found in the search results. Data is representative based on similar structures.

Transition State Theory (TST) in Reaction Mechanism Elucidation

Transition State Theory (TST) is a fundamental concept used to explain the rates of elementary chemical reactions. wikipedia.org It posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.org By locating and characterizing the geometry and energy of this transition state using quantum chemical methods, researchers can calculate reaction barriers (activation energies) and gain deep insight into the reaction mechanism.

For reactions involving isocyanates, such as urethane (B1682113) formation or cycloadditions, computational chemists model the potential energy surface to identify the minimum energy path from reactants to products. mdpi.comacs.org For example, in the reaction of phenyl isocyanate with an alcohol, calculations can distinguish between a concerted mechanism, where bond breaking and formation occur simultaneously in a single transition state, and a stepwise mechanism involving one or more intermediates. mdpi.com The study of the reaction between nitrones and isocyanates has shown that the mechanism can shift from concerted to stepwise depending on the polarity of the solvent, a finding revealed through DFT calculations of the transition states. acs.org

In the context of this compound, TST would be applied to:

Determine Reaction Barriers: Calculate the activation energy for its reactions with nucleophiles (e.g., alcohols, amines), providing a quantitative measure of its reactivity.

Elucidate Mechanisms: Investigate whether its reactions proceed through concerted or stepwise pathways. For instance, in a reaction with an alcohol, a transition state structure would be optimized to understand the formation of the new C-O and N-H bonds and the breaking of the O-H bond. mdpi.com

Analyze Substituent Effects: Compare the calculated activation energies with those of other substituted isocyanates to quantify the impact of the chloro and nitro groups on the reaction rate.

Molecular Dynamics Simulations for Intermolecular Interactions and Material Properties

While quantum mechanics focuses on the electronic structure of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. nih.gov MD simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion, based on a force field that describes the potential energy of the system, including both intramolecular (bonds, angles) and intermolecular (van der Waals, electrostatic) forces.

For this compound, MD simulations could be employed to:

Investigate Intermolecular Forces: Analyze how individual molecules interact with each other in a condensed phase (liquid or solid). This would reveal the nature and strength of dipole-dipole interactions, which are expected to be significant due to the polar NCO, NO₂, and C-Cl groups, and dispersion forces.

Predict Material Properties: By simulating the bulk system, MD can predict macroscopic properties such as density, viscosity, and diffusion coefficients. It can also be used to understand the structure of the solid state, including crystal packing and intermolecular hydrogen bonding networks if applicable.

Simulate Polymerization: MD is a valuable tool for simulating the growth of polymer chains. It could be used to model the formation of polyurethanes or other polymers derived from this compound, providing insight into the polymer's structure and dynamics. Videos visualizing reactions can even be generated from MD simulations. chemrxiv.org

Elucidation of Substituent Effects on Isocyanate Reactivity via Computational Models

Computational models are exceptionally effective for systematically studying how different substituents on an aromatic ring influence the reactivity of the isocyanate group. The reactivity of aromatic isocyanates is largely governed by the electrophilicity of the carbonyl carbon in the N=C=O group.

Substituents alter the electronic properties of the phenyl ring through inductive and resonance effects:

Electron-Withdrawing Groups (EWGs): These groups pull electron density away from the aromatic ring and, consequently, from the isocyanate group. This withdrawal of electrons makes the isocyanate carbon more electron-deficient (more electrophilic) and thus more susceptible to nucleophilic attack. This effect increases the reactivity of the isocyanate. nih.gov

Electron-Donating Groups (EDGs): These groups push electron density into the aromatic ring, which reduces the electrophilicity of the isocyanate carbon and decreases its reactivity. nih.gov

This compound possesses two powerful electron-withdrawing groups:

Nitro Group (NO₂): The nitro group is one of the strongest EWGs, operating through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). Its position ortho to the isocyanate group maximizes its ability to withdraw electron density.

Chloro Group (Cl): The chlorine atom is also an EWG, primarily through its inductive effect (-I), although it has a weak positive resonance effect (+R).

Computational studies on substituted isocyanates confirm these principles by calculating parameters like the partial charge on the isocyanate carbon or the LUMO energy. chemrxiv.orgrsc.org A more positive partial charge and a lower LUMO energy correlate with higher reactivity. For this compound, computational models would predict a significantly high reactivity compared to unsubstituted phenyl isocyanate due to the synergistic electron-withdrawing effects of the nitro and chloro groups.

Table 2: General Effect of Substituents on Phenyl Isocyanate Reactivity

| Substituent Type | Example Groups | Position | Effect on Isocyanate Carbon Electrophilicity | Predicted Effect on Reactivity |

| Strong Electron-Withdrawing | -NO₂ | ortho, para | Strong Increase nih.gov | Strong Increase |

| Halogen (Electron-Withdrawing) | -Cl, -Br | Any | Moderate Increase nih.gov | Moderate Increase |

| Weak Electron-Donating | -CH₃ | Any | Slight Decrease | Slight Decrease |

| Strong Electron-Donating | -OCH₃, -NH₂ | ortho, para | Strong Decrease | Strong Decrease |

Prediction of Spectroscopic Features through Computational Methods

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic features of molecules. Vibrational spectroscopy (Infrared and Raman) is particularly well-suited for computational analysis. By performing frequency calculations using DFT methods (e.g., B3LYP/6-311G*), it is possible to predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.netnih.gov

These theoretical spectra serve several purposes:

Aid in Spectral Assignment: Experimental spectra of complex molecules can contain many overlapping bands. A calculated spectrum provides a basis for assigning specific absorption bands to specific molecular vibrations (e.g., stretching, bending, torsion). nih.gov

Confirm Molecular Structure: Agreement between a predicted spectrum and an experimental one provides strong evidence for the proposed molecular structure.

Identify Characteristic Bands: Calculations can pinpoint the frequencies for key functional groups. For this compound, these would include:

Isocyanate (NCO) group: A very strong, characteristic asymmetric stretching vibration (νₐₛ NCO) typically appears in the 2250-2280 cm⁻¹ region. researchgate.net

Nitro (NO₂) group: Strong asymmetric and symmetric stretching vibrations are expected near 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

C-Cl group: A stretching vibration expected in the range of 760-505 cm⁻¹. researchgate.net

Aromatic C-H and C=C vibrations.

Studies on related molecules like 3-chloro, 4-chloro, and 5-chloro-2-methylphenyl isocyanates have shown excellent agreement between vibrational frequencies calculated with DFT and those measured experimentally via IR and Raman spectroscopy. researchgate.netnih.gov A complete assignment is often achieved with the help of Potential Energy Distribution (PED) analysis, which describes the contribution of each internal coordinate to a given normal mode. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound (Frequencies are estimates based on data from related compounds)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretching (Aromatic) | 3100-3000 nih.gov | Medium to Weak |

| N=C=O Asymmetric Stretching | 2285-2240 researchgate.net | Very Strong (IR) |

| C=C Stretching (Aromatic) | 1600-1450 | Medium to Strong |

| NO₂ Asymmetric Stretching | ~1530 | Strong |

| NO₂ Symmetric Stretching | ~1350 | Strong |

| C-Cl Stretching | 760-505 researchgate.net | Strong |

Role of 5 Chloro 2 Nitrophenyl Isocyanate As a Strategic Synthetic Intermediate

Building Block for Complex Organic Molecules

The inherent reactivity of the isocyanate group (-N=C=O) makes 5-Chloro-2-nitrophenyl isocyanate an exceptional building block for constructing complex organic molecules, particularly nitrogen-containing heterocycles. The isocyanate readily reacts with a wide array of nucleophiles, such as amines, alcohols, and thiols, to form urea (B33335), urethane (B1682113) (carbamate), and thiocarbamate linkages, respectively. These reactions are often high-yielding and serve as the foundation for synthesizing more elaborate structures.

A significant application of this scaffold is in the synthesis of fused heterocyclic systems. For instance, isocyanates are key reactants in the preparation of quinazoline-2,4-diones. google.com In a typical reaction, an anthranilate ester reacts with an isocyanate to form an N-substituted carbamoyl (B1232498) intermediate, which then undergoes base-catalyzed intramolecular cyclization to yield the quinazolinedione core. google.com The presence of the ortho-nitro group in this compound offers an additional synthetic handle. This nitro group can be chemically reduced to a primary amine. This newly formed amino group, being positioned ortho to the original isocyanate (or its derivative), is perfectly situated to participate in subsequent intramolecular cyclization reactions. This strategy is exploited in the synthesis of benzimidazoles and other benzannulated systems. nih.govinstras.com

For example, the reduction of the nitro group on a derivative of this compound can lead to a 2-aminophenyl intermediate, which can then cyclize to form a benzimidazolone or related heterocyclic structure. This tandem reaction sequence—nucleophilic addition to the isocyanate followed by reduction and cyclization—provides an efficient pathway to complex molecules that are of significant interest in medicinal chemistry. nih.govchemicalbook.com

Table 1: Potential Reactions for Building Complex Molecules

| Reactant | Product Type | Potential Heterocyclic Core |

|---|---|---|

| Anthranilic Acid Esters | N-Aryl Carbamoyl Anthranilate | Quinazolinedione google.com |

| o-Phenylenediamines | Substituted Phenylurea | Benzimidazolone instras.com |

| Alcohols/Phenols | Carbamate (B1207046) (Urethane) | Can be used in further cyclizations |

| Primary/Secondary Amines | Urea | Can be used in further cyclizations |

Precursor in the Synthesis of Specialty Chemicals

The 5-chloro-2-nitroaniline (B48662) scaffold, the direct precursor to this compound, is a well-established intermediate in the production of various high-value specialty chemicals, including pharmaceuticals, agrochemicals, and dyes. chemicalbook.comgoogle.com The conversion of the aniline (B41778) to the more reactive isocyanate amplifies its utility as a precursor, enabling its incorporation into target molecules through robust covalent bond formation.

In the pharmaceutical industry, this structural motif is found in potent therapeutic agents. For example, 5-Chloro-2-nitroaniline is a key building block in the synthesis of novel sorafenib (B1663141) analogues, which have shown potential as anticancer agents by exhibiting cytotoxic activity against various cancer cell lines. chemicalbook.com It is also utilized in creating benzimidazolone derivatives that have been evaluated as potent inhibitors of HIV-1 replication. chemicalbook.com The isocyanate derivative serves as a more activated synthon for constructing the urea or carbamate linkages often central to the biological activity of such molecules.

The compound's utility also extends to the synthesis of dyestuffs. The chromophoric properties of the nitrophenyl group, combined with the reactive isocyanate handle for binding to substrates, make it a candidate for creating specialized dyes. The precursor 5-chloro-2-nitrophenol (B185284) is a known intermediate for dyestuffs, highlighting the industrial relevance of this substitution pattern. google.com

Table 2: Applications in Specialty Chemical Synthesis

| Industry | Type of Specialty Chemical | Role of this compound |

|---|---|---|

| Pharmaceutical | Anticancer Agents (e.g., Sorafenib Analogues) chemicalbook.com | Key building block for forming urea/amide linkers. |

| Pharmaceutical | Antiviral Agents (e.g., HIV-1 Inhibitors) chemicalbook.com | Precursor for benzimidazolone and related scaffolds. |

| Agrochemical | Pesticides google.com | Serves as a foundational structural unit. |

| Materials | Dyestuffs google.com | Provides a chromophoric core and a reactive binding site. |

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools for generating molecular diversity and complexity. Isocyanides and their isocyanate counterparts are cornerstone reactants in some of the most important MCRs, such as the Ugi and Passerini reactions. acs.org

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.org The Ugi reaction is a four-component reaction that extends this by including a primary amine, yielding an α-acylamino amide. mdpi.com

This compound is an ideal candidate for integration into Ugi-type MCRs. In a hypothetical Ugi 5-Center-4-Component Reaction (U-5C-4CR), this compound would serve as the isocyanide-equivalent component. mdpi.comnih.gov The reaction would proceed by combining an aldehyde, an amine, a carboxylic acid, and the isocyanate in a one-pot synthesis. The resulting product would be a complex, highly substituted peptide-like molecule, incorporating the 5-chloro-2-nitrophenyl moiety. This approach allows for the rapid assembly of diverse chemical libraries for drug discovery and other applications, with the chloro and nitro groups providing sites for further chemical diversification. nih.gov

Table 3: Hypothetical Ugi Reaction Components

| Component Role | Example Reactant | Contribution to Final Product |

|---|---|---|

| Isocyanide Component | This compound | Introduces the substituted aromatic ring and forms the core amide backbone. |

| Carbonyl Component | Benzaldehyde | Forms part of the backbone and introduces a phenyl side chain. |

| Amine Component | Benzylamine | Forms the initial Schiff base and introduces a benzyl (B1604629) side chain. |

| Acid Component | Acetic Acid | Provides the acyl group for the final rearrangement step. |

Contribution to the Development of Modified Polymeric Materials

The functionalization of polymers to impart specific chemical, physical, or biological properties is a major focus of materials science. Isocyanates are highly effective reagents for polymer modification due to their ability to react efficiently with common functional groups found in polymers, such as hydroxyl (-OH) and amine (-NH2) groups. researchgate.net

This compound can be used in two primary strategies for creating functional polymeric materials:

Post-Polymerization Modification: A pre-existing polymer containing reactive side chains (e.g., poly(vinyl alcohol) or poly(ethylene glycol)) can be treated with this compound. The isocyanate groups will react with the polymer's hydroxyl groups to form stable urethane linkages, effectively grafting the 5-chloro-2-nitrophenyl moiety onto the polymer backbone. researchgate.netnih.gov This method allows for precise control over the degree of functionalization.

Polymerization of a Functional Monomer: A monomer containing the this compound group (potentially in a protected form) could be synthesized and then polymerized or co-polymerized with other monomers. This approach incorporates the functional group directly into the repeating units of the polymer chain. nih.gov

In both cases, the grafted 5-chloro-2-nitrophenyl group serves as a platform for further chemistry. The nitro group can be reduced to an amine, which can then be used to attach biomolecules, drugs, or other functional units, creating advanced materials for applications in biotechnology and medicine. nih.gov

Table 4: Polymer Modification Strategy

| Step | Description | Purpose |

|---|---|---|

| 1. Polymer Selection | Choose a polymer with nucleophilic side chains (e.g., -OH, -NH2). | Provides a scaffold for modification. |

| 2. Grafting Reaction | React the polymer with this compound. | Covalently attaches the functional aromatic ring via a urethane or urea bond. researchgate.net |

| 3. Secondary Functionalization | Chemically modify the attached nitro group (e.g., reduction to an amine). | Creates a new reactive site for attaching other molecules (e.g., biotin, fluorophores, drugs). nih.gov |

| 4. Final Application | Utilize the multi-functional polymer. | Applications in drug delivery, diagnostics, or as a functional coating. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-chloro-2-nitrophenyl isocyanate, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nitration and chlorination of phenyl isocyanate derivatives. A common approach involves refluxing precursors (e.g., 5-chloro-2-nitrobenzoic acid) with thionyl chloride (SOCl₂) in benzene, catalyzed by dimethylformamide (DMF) to form the acyl chloride intermediate, followed by isocyanate formation . Optimization includes controlling reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for acid:SOCl₂), and inert gas purging to minimize hydrolysis.

Q. How should researchers characterize this compound to confirm purity and structure?

- Methodological Answer : Use a multi-technique approach:

- IR spectroscopy : Confirm the isocyanate group (N=C=O) via asymmetric stretching at ~2250–2270 cm⁻¹ and nitro (NO₂) vibrations at ~1520–1350 cm⁻¹ .

- NMR : ¹³C NMR should show the isocyanate carbon at δ 120–125 ppm, while aromatic carbons appear at δ 120–140 ppm .

- Elemental analysis : Match experimental vs. theoretical C, H, N, S, and Cl percentages (e.g., ±0.3% deviation) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid inhalation/contact .

- Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent toxic gas release (e.g., HCl, CO₂) .

- Ventilation : Maintain airflow >12 air changes/hour to reduce vapor accumulation .

Q. How does moisture affect the stability of this compound during storage?

- Methodological Answer : Moisture hydrolyzes isocyanates to ureas or amines. Store under anhydrous conditions (e.g., molecular sieves) in sealed amber vials at –20°C. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products .

Q. What solvents are compatible with this compound in reaction systems?

- Methodological Answer : Use aprotic solvents like benzene, toluene, or dichloromethane. Avoid protic solvents (e.g., water, alcohols) to prevent side reactions. Solvent polarity impacts reaction kinetics: lower polarity (e.g., benzene) favors slower, controlled isocyanate addition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data interpretation for this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography : Resolve ambiguities in nitro/isocyanate group orientation (e.g., bond angles ~119–120° for Cl-C-NO₂ ).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 212.03 for C₇H₃ClN₂O₃) to rule out impurities .

Q. What strategies optimize regioselectivity in reactions involving this compound?

- Methodological Answer :

- Catalytic control : Use Lewis acids (e.g., AlCl₃) to direct electrophilic substitution at the para position relative to the nitro group .

- Temperature modulation : Lower temperatures (–10°C) favor kinetic control for meta-substitution products .

Q. How do computational methods (e.g., DFT) predict reactivity trends of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates electrophilicity indices (ω) and frontier molecular orbitals. For this compound, the LUMO is localized on the isocyanate group (reactivity: isocyanate > nitro > chloro), guiding nucleophilic attack sites .

Q. What analytical techniques quantify trace impurities in this compound batches?

- Methodological Answer :

- GC-MS : Detect volatile byproducts (e.g., chloroanilines) with a DB-5MS column and electron ionization .

- Ion chromatography : Quantify ionic impurities (e.g., Cl⁻, NO₃⁻) at ppm levels .

Q. How can researchers design experiments to study the compound’s biological interactions (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic assays : Monitor enzyme activity (e.g., urease) via UV-Vis at 340 nm (NH₃ release) with varying isocyanate concentrations .

- Molecular docking : Use AutoDock Vina to simulate binding affinities with target proteins, validating with ITC (isothermal titration calorimetry) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.